molecular formula C22H24N6O B6089030 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

2-(2,3-DIHYDRO-1H-INDOL-1-YL)-4'-METHYL-2'-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B6089030
M. Wt: 388.5 g/mol
InChI Key: RKQHYQLXTOBVFD-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that features a unique structure combining indole, piperidine, and bipyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one can undergo various chemical reactions, including:

    Oxidation: The indole and piperidine moieties can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1H-indol-1-yl)-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is unique due to its combination of indole, piperidine, and bipyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-15-17(14-23-21(24-15)27-10-5-2-6-11-27)18-13-20(29)26-22(25-18)28-12-9-16-7-3-4-8-19(16)28/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQHYQLXTOBVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC4=CC=CC=C43)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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